

Spectroscopic Profile of 3-Cyclohexene-1-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyclohexene-1-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Cyclohexene-1-carboxylic acid** (CAS No: 4771-80-6), a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **3-Cyclohexene-1-carboxylic acid**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
~5.7	Multiplet	2H	H-3, H-4 (vinylic)
~2.5	Multiplet	1H	H-1 (methine)
~2.3	Multiplet	2H	H-2 (allylic)
~2.1	Multiplet	2H	H-5 (allylic)
~1.8	Multiplet	2H	H-6

Solvent: CDCl₃. Instrument: Bruker AC-300.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Carbon Type	Assignment
~182	C	-COOH
~126	CH	C-3, C-4 (vinylic)
~40	CH	C-1
~28	CH ₂	C-2
~25	CH ₂	C-5
~24	CH ₂	C-6

Solvent: Not specified. Source: Shell Development Company.[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
2920-3020	Strong, broad	O-H stretch (carboxylic acid)
~3025	Medium	=C-H stretch (vinyllic)
~2930, ~2850	Medium	C-H stretch (aliphatic)
~1705	Strong	C=O stretch (carboxylic acid)
~1650	Weak	C=C stretch (alkene)
~1420	Medium	O-H bend (in-plane)
~1290	Medium	C-O stretch
~920	Medium, broad	O-H bend (out-of-plane)

Technique: Between salts (neat liquid) or ATR.[\[1\]](#)

Table 4: Mass Spectrometry (GC-MS) Data

m/z	Relative Abundance	Proposed Fragment
126	Moderate	[M] ⁺ (Molecular Ion)
81	High	[M - COOH] ⁺
80	High	[C ₆ H ₈] ⁺ (Diels-Alder retrocyclization)
79	High	[C ₆ H ₇] ⁺

Ionization: Electron Ionization (EI).[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **3-Cyclohexene-1-carboxylic acid**.

Methodology:

- Sample Preparation: A sample of 5-10 mg of **3-Cyclohexene-1-carboxylic acid** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: The spectra are acquired on a spectrometer, such as a Bruker AC-300, operating at 300 MHz for ^1H and 75 MHz for ^{13}C nuclei.^[1]
- ^1H NMR Acquisition:
 - A standard one-pulse sequence is used.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **3-Cyclohexene-1-carboxylic acid**.

Methodology:

- Sample Preparation:
 - Neat Liquid (Between Salts): A single drop of the liquid sample is placed between two polished salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.
 - Attenuated Total Reflectance (ATR): A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation: A Fourier-Transform Infrared spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean, empty salt plates or ATR crystal is recorded.
 - The sample is then placed in the infrared beam path, and the sample spectrum is recorded.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Cyclohexene-1-carboxylic acid**.

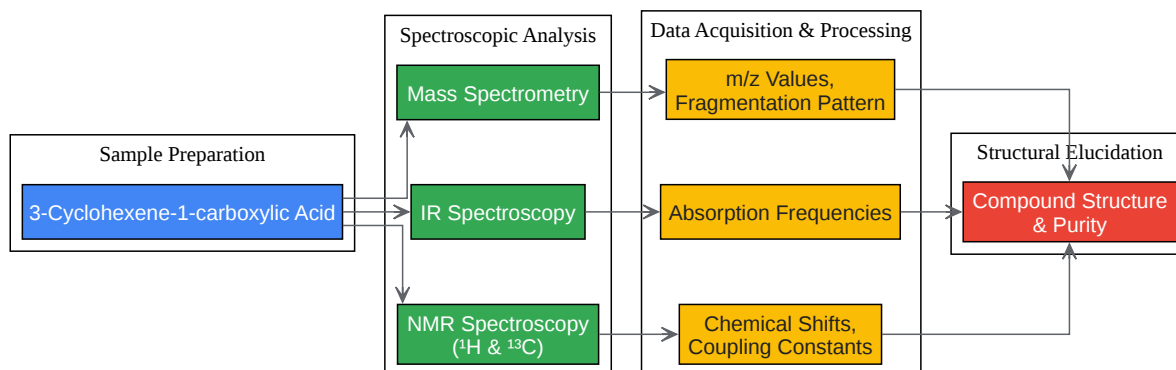
Methodology:

- Sample Preparation: A dilute solution of **3-Cyclohexene-1-carboxylic acid** is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether). For carboxylic acids, derivatization to a more volatile ester (e.g., methyl ester) may be performed to improve chromatographic performance, although it is not always necessary.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

- Gas Chromatography (GC) Conditions:
 - Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.
 - Injection: 1 μ L of the sample solution is injected in splitless mode.
 - Oven Program: A temperature gradient is employed, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C and holding for 5 minutes.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
- Mass Spectrometry (MS) Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: The spectrometer scans a mass-to-charge (m/z) range of, for example, 40-400 amu.
- Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to **3-Cyclohexene-1-carboxylic acid** is analyzed to identify the molecular ion and characteristic fragment ions.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Cyclohexene-1-carboxylic acid**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 3-Cyclohexene-1-carboxylic acid | C₇H₁₀O₂ | CID 20903 - PubChem [pubchem.ncbi.nlm.nih.gov]
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